molecular formula C19H24ClN7O B14978675 N~4~-(3-chloro-4-methylphenyl)-1-methyl-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3-chloro-4-methylphenyl)-1-methyl-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B14978675
M. Wt: 401.9 g/mol
InChI Key: OTAHVRCWQGGTCM-UHFFFAOYSA-N
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Description

N⁴-(3-Chloro-4-methylphenyl)-1-methyl-N⁶-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chloro-4-methylphenyl group at the N⁴ position and a morpholinoethyl substituent at N⁶. The morpholinoethyl group enhances solubility and pharmacokinetic properties compared to simpler alkyl substituents, as seen in related compounds .

Properties

Molecular Formula

C19H24ClN7O

Molecular Weight

401.9 g/mol

IUPAC Name

4-N-(3-chloro-4-methylphenyl)-1-methyl-6-N-(2-morpholin-4-ylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C19H24ClN7O/c1-13-3-4-14(11-16(13)20)23-17-15-12-22-26(2)18(15)25-19(24-17)21-5-6-27-7-9-28-10-8-27/h3-4,11-12H,5-10H2,1-2H3,(H2,21,23,24,25)

InChI Key

OTAHVRCWQGGTCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCN4CCOCC4)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-chloro-4-methylphenyl)-1-methyl-N6-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloromethylphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the morpholine ring: This can be accomplished through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N4-(3-Chloro-4-methylphenyl)-1-methyl-N6-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N4-(3-Chloro-4-methylphenyl)-1-methyl-N6-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(3-chloro-4-methylphenyl)-1-methyl-N6-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name N⁴ Substituent N⁶ Substituent Molecular Weight Solubility (μg/mL) Key Biological Activity Reference
N⁴-(3-Chloro-4-methylphenyl)-1-methyl-N⁶-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3-Chloro-4-methylphenyl 2-(Morpholin-4-yl)ethyl ~375.8* Not reported Inferred kinase inhibition
N⁴-(3-Chloro-4-methoxyphenyl)-N⁶-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3-Chloro-4-methoxyphenyl Cyclopentyl 376.9 Not reported Kinase inhibition (inferred)
N⁴-(3-Chloro-4-methylphenyl)-N⁶-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3-Chloro-4-methylphenyl Ethyl 316.8 0.5 Not reported
4-(2-(4-(2-Chloro-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)ethyl)morpholine (CDK2 inhibitor) Fluoropyrimidine Morpholine-linked ethyl 340.8 Gummy solid CDK2 inhibition
N-(4-Chlorophenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Chlorophenyl Methylsulfonyl 394.8 Not reported Antibacterial (S. aureus)

*Calculated based on molecular formula C₁₈H₂₂ClN₇O.

Key Observations:

Substituent Effects on Solubility: The ethyl-substituted analog (MW 316.8) exhibits low aqueous solubility (0.5 μg/mL) , whereas the morpholinoethyl group in the target compound likely improves solubility due to morpholine's hydrophilic nature .

Biological Activity Trends :

  • Morpholine-containing derivatives, such as the CDK2 inhibitor (MW 340.8), demonstrate targeted kinase inhibition, suggesting the target compound may share similar mechanisms .
  • Antibacterial activity in sulfonamide-substituted analogs (e.g., compound 11, ) highlights the scaffold's versatility but underscores the importance of substituent choice for specific activities .

Synthetic Approaches :

  • The target compound’s synthesis likely involves nucleophilic substitution at N⁶, akin to methods used for morpholine-ethyl derivatives in .
  • Cyclopentyl and ethyl analogs are synthesized via coupling reactions, as described in and .

Structural and Functional Insights

  • Morpholinoethyl Group: The morpholine ring enhances solubility and may improve blood-brain barrier penetration, a critical factor in CNS-targeted therapies .
  • Comparison with Antibacterial Analogs : While the target compound lacks direct antibacterial data, sulfonamide-substituted pyrazolo[3,4-d]pyrimidines (e.g., compound 11, ) show efficacy against S. aureus, indicating substituent-dependent activity .

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